An In-depth Technical Guide to 4-Methoxy-3-(3-methoxypropoxy)benzoic acid
An In-depth Technical Guide to 4-Methoxy-3-(3-methoxypropoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-(3-methoxypropoxy)benzoic acid is a significant organic compound, primarily recognized for its role as a key intermediate in the synthesis of Rabeprazole. Rabeprazole is a widely used proton pump inhibitor (PPI) that effectively treats conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) by reducing gastric acid secretion. The structural integrity and purity of this benzoic acid derivative are paramount in ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical methodologies, and safety considerations.
Chemical and Physical Properties
While specific experimental data for 4-Methoxy-3-(3-methoxypropoxy)benzoic acid is not widely published, its properties can be reliably predicted based on its chemical structure and data from closely related analogs.
| Property | Value | Source |
| CAS Number | 895240-50-3 | [1] |
| Molecular Formula | C12H16O5 | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| IUPAC Name | 4-Methoxy-3-(3-methoxypropoxy)benzoic acid | N/A |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred from related compounds[2] |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF) | Inferred from synthesis protocols of related compounds |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid
The synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid is typically achieved through a multi-step process commencing from vanillic acid. The core of this synthesis involves a Williamson ether synthesis, a robust and widely applied method for forming ethers.[3][4][5][6] This is followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid.
Synthesis Pathway
The overall synthetic route can be visualized as a two-step process:
-
Esterification of Vanillic Acid: The carboxylic acid functionality of vanillic acid is first protected, typically as a methyl ester, to prevent unwanted side reactions during the subsequent etherification step.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of the methyl vanillate is then etherified using 1-bromo-3-methoxypropane in the presence of a base.
-
Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid to yield the final product.
Caption: Synthesis pathway of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend vanillic acid in methanol.
-
Esterification: Cool the suspension in an ice bath. Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the vanillic acid is consumed.[7]
-
Work-up: Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: The product, methyl 4-hydroxy-3-methoxybenzoate, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Synthesis of Methyl 4-methoxy-3-(3-methoxypropoxy)benzoate
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the methyl 4-hydroxy-3-methoxybenzoate from the previous step in a suitable polar aprotic solvent such as dimethylformamide (DMF).[8]
-
Deprotonation: Add a base, such as potassium carbonate, to the solution and stir.
-
Etherification: Add 1-bromo-3-methoxypropane to the reaction mixture. Heat the mixture to a moderate temperature (e.g., 70-80 °C) and stir for several hours.[3][8]
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Isolation: The product, methyl 4-methoxy-3-(3-methoxypropoxy)benzoate, can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Step 3: Synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid
-
Hydrolysis: Dissolve the methyl 4-methoxy-3-(3-methoxypropoxy)benzoate in a mixture of an alcohol (e.g., methanol or ethanol) and water. Add a strong base, such as sodium hydroxide or potassium hydroxide, and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification: After the hydrolysis is complete, cool the reaction mixture and acidify it with a dilute acid (e.g., hydrochloric acid) until the product precipitates.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water to remove any inorganic salts, and dry. The crude 4-Methoxy-3-(3-methoxypropoxy)benzoic acid can be recrystallized from a suitable solvent system to obtain a high-purity product.
Analytical Characterization
The identity and purity of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid are critical, especially given its use as a pharmaceutical intermediate. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC method is essential for resolving the target compound from its starting materials, intermediates, and any potential degradation products.[9]
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol.[9][10]
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance, typically around 280-290 nm for this class of compounds.[10][11]
-
Flow Rate: Approximately 1.0 mL/min.[9]
-
Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.
Caption: General workflow for HPLC analysis.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, the propylene chain protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as a complex multiplet in the downfield region. The methoxy and methylene protons will be in the upfield region.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the carbons of the two methoxy groups, and the carbons of the propylene chain.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching band, C-O stretching bands for the ether and ester functionalities, and characteristic aromatic C-H and C=C stretching bands.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (240.25 g/mol ). Fragmentation patterns would likely involve the loss of the methoxypropoxy side chain and the carboxylic acid group.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 4-Methoxy-3-(3-methoxypropoxy)benzoic acid is not publicly available. However, based on the safety data for similar benzoic acid derivatives, the following precautions should be observed:[15][16][17][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[15][16]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[15][16]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.[17]
Conclusion
4-Methoxy-3-(3-methoxypropoxy)benzoic acid is a crucial building block in the pharmaceutical industry, particularly for the synthesis of Rabeprazole. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for researchers and drug development professionals. This guide provides a foundational framework for working with this important chemical intermediate, emphasizing a systematic approach to its preparation and quality control.
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